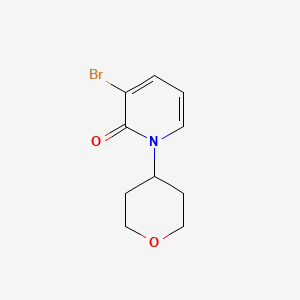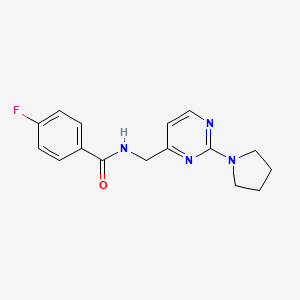
4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including the nucleotides cytosine, thymine, and uracil . Pyrrolidine, on the other hand, is a five-membered ring with one nitrogen atom, and is found in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound, as with other organic compounds, is determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrrolidine rings suggests that this compound may have interesting chemical properties and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As with other organic compounds, it could undergo a variety of reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Metabolism in Cancer Treatment
- Flumatinib Metabolism : Flumatinib, a compound structurally related to 4-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, is an antineoplastic tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). It undergoes metabolism primarily through amide bond cleavage, yielding various metabolites in plasma, urine, and feces (Gong et al., 2010).
Drug Design and Development
- Histone Deacetylase Inhibition : A structurally similar compound, MGCD0103, has been identified as a selective inhibitor of histone deacetylases 1-3 and 11. It shows potential as an anticancer drug, with the ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Chemical Analysis and Characterization
- X-ray Crystallography : Studies involving compounds closely related to this compound have utilized X-ray crystallography for molecular characterization. This provides insights into their molecular structure and potential interactions in biological systems (Deng et al., 2014).
Neurological Applications
- Serotonin Receptor Imaging in Alzheimer's : A similar compound has been used in conjunction with PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This application demonstrates the potential for these types of compounds in neurological research and diagnostics (Kepe et al., 2006).
Synthesis and Optimization
- Synthesis of Key Intermediates : Research into the synthesis of related compounds has led to the development of efficient methods for producing key intermediates, which are critical for the synthesis of pharmaceutical agents (Lall et al., 2012).
Analgesic Properties
- Potential Analgesic Activity : Studies have explored the modification of pyridine moieties in related molecules to enhance their analgesic properties, demonstrating the versatility of these compounds in developing new analgesics (Ukrainets et al., 2015).
Luminescence and Photophysical Properties
- Luminescent Properties : Compounds structurally related have been examined for their luminescent properties, suggesting potential applications in materials science and biological imaging (Srivastava et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-3-12(4-6-13)15(22)19-11-14-7-8-18-16(20-14)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIVTYFGLKCSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

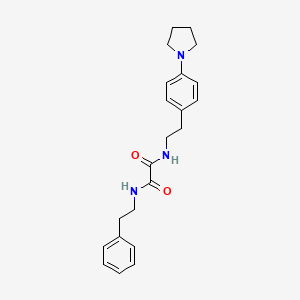

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2654696.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2654697.png)

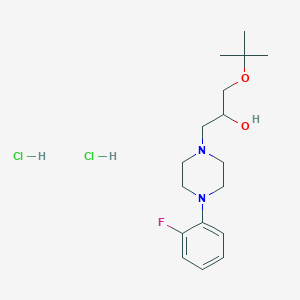
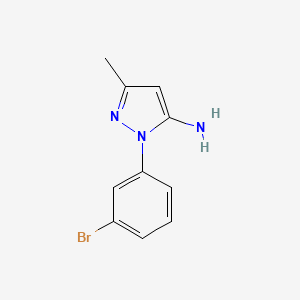

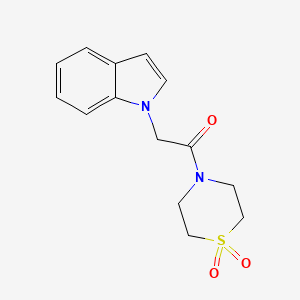
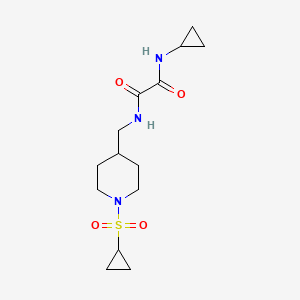
![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone](/img/structure/B2654715.png)
